An In-Depth Technical Guide to 2-(6-Amino-1H-indazol-1-yl)ethanol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(6-Amino-1H-indazol-1-yl)ethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(6-Amino-1H-indazol-1-yl)ethanol, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental validation.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] The indazole nucleus, a fusion of a benzene and a pyrazole ring, serves as a versatile scaffold for the development of a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] The functionalization of the indazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in medicinal chemistry.[1][2]
2-(6-Amino-1H-indazol-1-yl)ethanol belongs to this important class of molecules. Its structure incorporates a reactive amino group and a hydroxyl group, providing multiple points for further chemical modification and conjugation. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
While specific experimental data for 2-(6-Amino-1H-indazol-1-yl)ethanol is not widely available in the public domain, we can infer some of its key properties based on its structure and data from closely related analogs. The table below summarizes these predicted and known characteristics.
| Property | Value | Source/Basis |
| IUPAC Name | 2-(6-Amino-1H-indazol-1-yl)ethanol | - |
| CAS Number | 874668-59-4 | [1] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Boiling Point | 407.8±25.0 °C (Predicted) | [3] |
| Density | 1.36±0.1 g/cm³ (Predicted) | [3] |
| Appearance | Likely a solid at room temperature | Based on related aminoindazoles |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | General solubility of similar heterocyclic compounds |
Synthesis of 2-(6-Amino-1H-indazol-1-yl)ethanol
The synthesis of 2-(6-Amino-1H-indazol-1-yl)ethanol can be envisioned as a two-step process starting from the commercially available 6-nitro-1H-indazole. The general synthetic approach is outlined below.
Caption: Proposed synthetic workflow for 2-(6-Amino-1H-indazol-1-yl)ethanol.
Step 1: Synthesis of 6-Amino-1H-indazole (Precursor)
The initial step involves the reduction of the nitro group of 6-nitro-1H-indazole to an amino group. A common and efficient method for this transformation is catalytic hydrogenation.
Experimental Protocol: Reduction of 6-Nitro-1H-indazole
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Reaction Setup: In a suitable reaction vessel, suspend 6-nitro-1H-indazole in a solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole, which can be used in the next step with or without further purification.
Step 2: N-Alkylation of 6-Amino-1H-indazole
The second step is the regioselective N-alkylation of the indazole ring. The direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products.[4] However, reaction conditions can be optimized to favor the desired N1 isomer.[5]
Proposed Experimental Protocol: N-Alkylation with 2-Chloroethanol
-
Reaction Setup: Dissolve 6-amino-1H-indazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture to deprotonate the indazole nitrogen.
-
Alkylating Agent: Add 2-chloroethanol to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-(6-Amino-1H-indazol-1-yl)ethanol.
An alternative approach for the N-alkylation would be the reaction with ethylene oxide, which is known to hydroxyethylate nitrogen and sulfur nucleophiles.[6] This reaction would likely require acidic or basic catalysis.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(6-Amino-1H-indazol-1-yl)ethanol is dictated by its three primary functional groups: the indazole ring system, the primary amino group, and the primary hydroxyl group.
Caption: Key reactive sites of 2-(6-Amino-1H-indazol-1-yl)ethanol.
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Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This allows for the introduction of a wide range of substituents to modify the molecule's properties.
-
Hydroxyl Group: The primary hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further opportunities for derivatization.
-
Indazole Ring: The indazole ring itself can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing amino group and the pyrazole moiety.
The presence of these functional groups makes 2-(6-Amino-1H-indazol-1-yl)ethanol a versatile intermediate in the synthesis of potential drug candidates. Indazole derivatives have been investigated for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The amino and hydroxyl groups can serve as handles for attaching the molecule to larger scaffolds or for introducing pharmacophoric features to enhance binding to biological targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.[7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7][8][9] Avoid contact with skin and eyes.[7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from a supplier before handling this chemical.
Analytical Characterization
The structure and purity of 2-(6-Amino-1H-indazol-1-yl)ethanol would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the regioselectivity of the N-alkylation. Two-dimensional NMR techniques like HMBC can be particularly useful in distinguishing between N1 and N2 isomers.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, respectively, as well as vibrations associated with the aromatic indazole ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
Conclusion
2-(6-Amino-1H-indazol-1-yl)ethanol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The presence of multiple reactive functional groups allows for a wide range of chemical modifications, making it a versatile starting material for the creation of diverse molecular libraries for biological screening. Further research into the specific properties and applications of this compound and its derivatives is warranted and is likely to yield novel therapeutic agents.
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1949. [Link]
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Indazole Derivatives Against Murine Cutaneous Leishmaniasis. (2024). Pharmaceuticals, 17(7), 868. [Link]
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Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). Journal of Medicinal Chemistry, 65(7), 5673-5691. [Link]
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